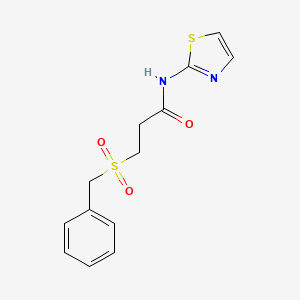![molecular formula C21H18ClNOS2 B11167321 3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11167321.png)
3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a phenylsulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide typically involves the reaction of 4-chlorothiophenol with 2-bromophenyl sulfide under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent like dichloromethane.
Reduction: Lithium aluminum hydride; conditionsreflux, solvent like tetrahydrofuran.
Substitution: Amines or thiols; conditionselevated temperature, solvent like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfanyl groups can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the compound may undergo metabolic transformations that lead to the formation of active metabolites, which can exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]propanoic acid
- 3-[(4-chlorophenyl)sulfanyl]butanoic acid
- 3-[(carboxymethyl)sulfanyl]propanoic acid
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide is unique due to its dual sulfanyl groups attached to different aromatic rings, which can confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in scientific research.
Properties
Molecular Formula |
C21H18ClNOS2 |
|---|---|
Molecular Weight |
400.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-phenylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C21H18ClNOS2/c22-16-10-12-17(13-11-16)25-15-14-21(24)23-19-8-4-5-9-20(19)26-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,24) |
InChI Key |
RVVJOJXMPHTVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



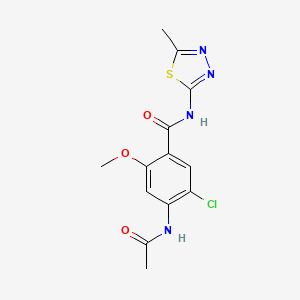
![N-[4-(cyclohexylsulfamoyl)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167252.png)
![Ethyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11167253.png)
![2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione](/img/structure/B11167261.png)
![3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11167269.png)
![N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11167270.png)
![3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11167277.png)
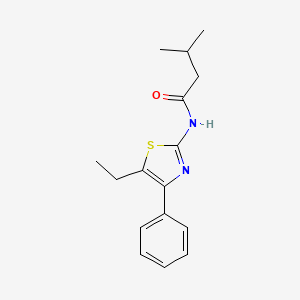
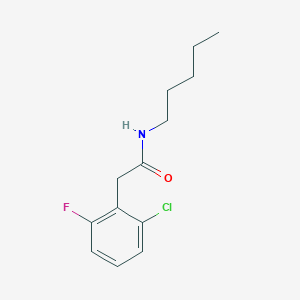
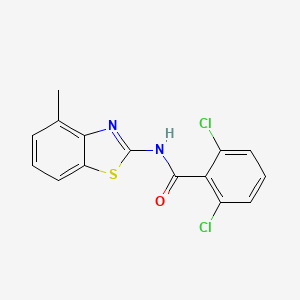

![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167324.png)
